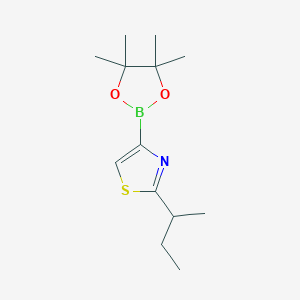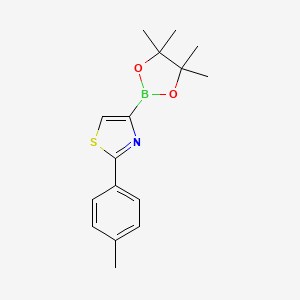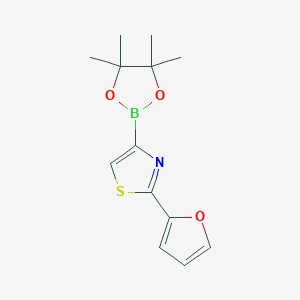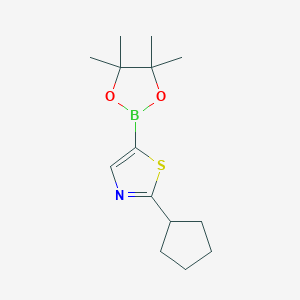
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester (2-PYPBAPE) is a novel organoboron compound with a wide range of applications in chemical synthesis and scientific research. This compound is a versatile building block for the synthesis of various organoboron compounds and has been used in many different fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester acts as an effective inhibitor of enzymes, such as COX-2 and LOX. The mechanism of action of this compound involves the formation of a covalent bond between the boron atom of this compound and the active site of the enzyme. This covalent bond formation results in the inhibition of enzyme activity, thereby preventing the production of prostaglandins and other pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as COX-2 and LOX. In addition, this compound has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high yields and excellent selectivity in palladium-catalyzed cross-coupling reactions. In addition, this compound has been shown to be a versatile building block for the synthesis of various organoboron compounds. However, this compound has some limitations, such as its high cost and the difficulty of obtaining it in large quantities.
Zukünftige Richtungen
The future directions of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester are numerous. One potential direction is the development of new drugs based on this compound. In addition, this compound could be used in the development of new organoboron compounds with improved properties. Furthermore, this compound could be used to study the inhibition of other enzymes, such as proteases and kinases. Finally, this compound could be used to study the biochemical and physiological effects of other organoboron compounds.
Synthesemethoden
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and arylation reactions. The most common synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and a pyridine-4-boronic acid pinacol ester. This reaction produces a this compound product in high yields and with excellent selectivity.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organoboron compounds, the study of enzyme inhibition, and the development of new drugs. This compound has been used as a key building block for the synthesis of a variety of organoboron compounds, such as arylboronic acids, arylboronates, and boronates. In addition, this compound has been used to study the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, this compound has been used in the development of new drugs, such as anticoagulants and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














